molecular formula C13H18ClN B6344215 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride CAS No. 1240590-74-2

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344215
CAS No.: 1240590-74-2
M. Wt: 223.74 g/mol
InChI Key: DXYHICGEAORWDO-VHPXAQPISA-N
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Description

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and an amine group, all of which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Reductive Amination: The α,β-unsaturated ketone can undergo reductive amination with an amine in the presence of a reducing agent such as sodium cyanoborohydride to form the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine hydrochloride can be compared with other similar compounds, such as:

    Phenethylamines: These compounds share a similar core structure but differ in their functional groups and overall properties.

    Amphetamines: Structurally related but with different pharmacological profiles and applications.

    Benzylamines: These compounds have a benzyl group instead of a phenyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13;/h3-8,10,14H,1,9,11H2,2H3;1H/b12-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYHICGEAORWDO-VHPXAQPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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